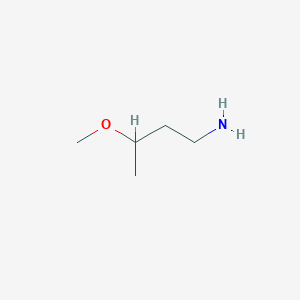
3-Methoxybutan-1-amine
Overview
Description
3-Methoxybutan-1-amine: is an organic compound with the molecular formula C5H13NO . It is a primary amine with a methoxy group attached to the third carbon of a butane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Acetoin: One of the synthetic routes involves the methylation of acetoin with dimethyl carbonate.
Industrial Production Methods: Industrial production methods for 3-Methoxybutan-1-amine are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxybutan-1-amine can undergo oxidation reactions, particularly in the presence of water radical cations.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation Reagents: Water radical cations are commonly used for oxidation reactions involving this compound.
Substitution Reagents: Various halogenated compounds and catalysts can be used for substitution reactions.
Major Products Formed:
Quaternary Ammonium Cations: Formed through oxidation reactions.
Substituted Amines: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Potential Biological Activities: The compound’s structure suggests potential biological activities, although specific applications in medicine are still under research.
Industry:
Mechanism of Action
The mechanism of action of 3-Methoxybutan-1-amine involves its interaction with molecular targets through its amine group. The methoxy group can influence the compound’s reactivity and interaction with other molecules. Specific pathways and molecular targets are still under investigation, but the compound’s structure suggests potential for various chemical transformations .
Comparison with Similar Compounds
3-Methoxybutan-2-one: This compound is similar in structure but differs in the position of the methoxy group and the presence of a ketone group instead of an amine.
Butan-1-amine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
Uniqueness:
Functional Groups:
Properties
IUPAC Name |
3-methoxybutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7-2)3-4-6/h5H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKTYAYBZRHHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















